Cas no 889800-70-8 (4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine)

4-{(5-ニトロ-1H-1,3-ベンゾジアゾール-2-イル)スルファニルメチル}-1,3-チアゾール-2-アミンは、複素環化合物の一種であり、ベンゾジアゾールとチアゾールの二つの重要な骨格を有しています。この化合物は、5-ニトロ基を有するベンゾジアゾール部分と、アミノ基を有するチアゾール部分がスルファニルメチル基を介して結合した構造を持ちます。このような構造的特徴から、生体分子との相互作用や反応性が期待され、医薬品や有機合成中間体としての応用が考えられます。特に、ニトロ基の電子吸引性とアミノ基の電子供与性が組み合わさることで、特異的な化学的性質を示す可能性があります。また、硫黄原子を含むことから、金属イオンとのキレート形成能も注目されます。

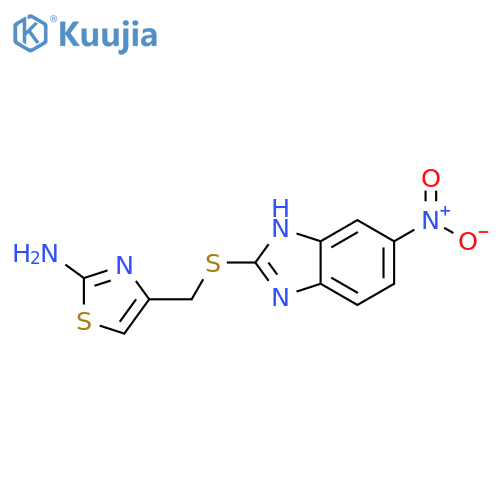

889800-70-8 structure

商品名:4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine

CAS番号:889800-70-8

MF:C11H9N5O2S2

メガワット:307.351458311081

CID:5557123

4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3-thiazol-2-amine

- 4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine

-

- インチ: 1S/C11H9N5O2S2/c12-10-13-6(4-19-10)5-20-11-14-8-2-1-7(16(17)18)3-9(8)15-11/h1-4H,5H2,(H2,12,13)(H,14,15)

- InChIKey: DCQNPYKNFWXABS-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CSC2NC3=CC([N+]([O-])=O)=CC=C3N=2)N=C1N

4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3119-0021-2μmol |

4-{[(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-amine |

889800-70-8 | 90%+ | 2μl |

$57.0 | 2023-07-05 | |

| Life Chemicals | F3119-0021-4mg |

4-{[(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-amine |

889800-70-8 | 90%+ | 4mg |

$66.0 | 2023-07-05 | |

| Life Chemicals | F3119-0021-1mg |

4-{[(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-amine |

889800-70-8 | 90%+ | 1mg |

$54.0 | 2023-07-05 | |

| Life Chemicals | F3119-0021-5mg |

4-{[(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-amine |

889800-70-8 | 90%+ | 5mg |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3119-0021-2mg |

4-{[(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-amine |

889800-70-8 | 90%+ | 2mg |

$59.0 | 2023-07-05 | |

| Life Chemicals | F3119-0021-3mg |

4-{[(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-amine |

889800-70-8 | 90%+ | 3mg |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3119-0021-5μmol |

4-{[(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-amine |

889800-70-8 | 90%+ | 5μl |

$63.0 | 2023-07-05 |

4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine 関連文献

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

889800-70-8 (4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 506-17-2(cis-Vaccenic acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量